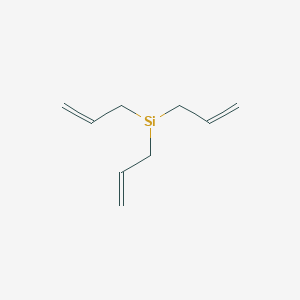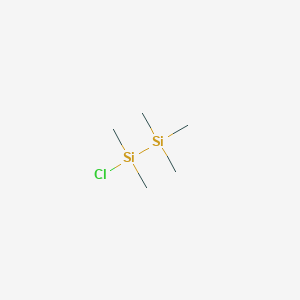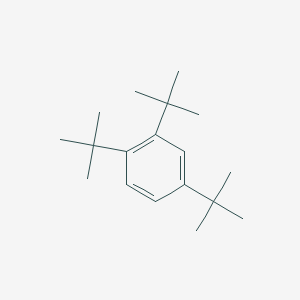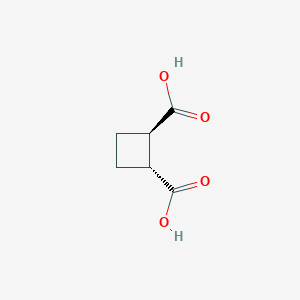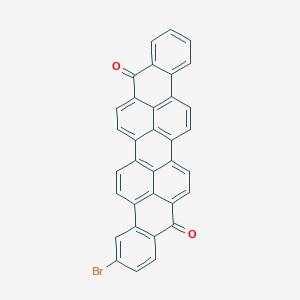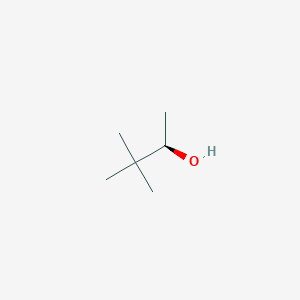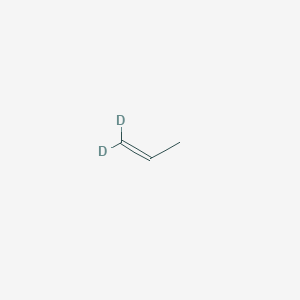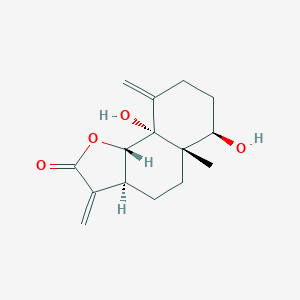
Tanacetin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tanacetin is a flavonoid compound that is derived from the plant Tanacetum vulgare, commonly known as tansy. It has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Chemical Analysis
Tanacetin has been extensively studied for its structural and chemical properties. Qi-tai (2008) isolated Tanacetin from the whole herbs of Crossostephium chinense and elucidated its structure using crystal X-ray analysis and a series of 1D and 2D NMR techniques. This detailed characterization laid the foundation for further exploration of its properties and potential applications (Z. Qi-tai, 2008).
Immunomodulatory Activity
Tanacetin has shown promising results in modulating immune responses. A study by Xie et al. (2007) identified that acidic polysaccharides isolated from Tanacetum vulgare L. (Tansy) exhibit potent macrophage/monocyte-activating activity. These polysaccharides enhance the production of reactive oxygen species (ROS), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-alpha) in murine macrophages and activate nuclear factor kappaB (NF-kappaB) in human monocytes. Additionally, they stimulate human neutrophil function and have complement-fixing activity, contributing to anti-inflammatory and wound-healing properties (G. Xie, I. Schepetkin, M. Quinn, 2007).
Intestinal Permeability and Absorption
The study of intestinal permeability is crucial for understanding the absorption and bioavailability of compounds. The intestinal permeability of Tanacetin, among other sesquiterpenes, was examined using the Caco-2 cell monolayer model by Qi Wu et al. (2010). The research highlighted that Tanacetin is well absorbed mainly by passive diffusion via the transcellular pathway and suggested potential involvement of metabolism during absorption (Qi Wu, Bo Zhao, Xiu-wei Yang, W. Xu, P. Zhang, Lei Zou, Lianxue Zhang, 2010).
Antioxidant Activity and Phytochemical Profile
Tanacetin has been noted for its antioxidant properties. Zengin et al. (2019) investigated the chemical composition and biological activities of Tanacetum poteriifolium Grierson and found that the water extract showed significant antioxidant activity. The study emphasized the plant's potential use in managing health problems such as Alzheimer's disease, diabetes, and epidermal hyperpigmentation problems, partly due to its phytochemical composition, including phenolics and flavonoids (G. Zengin, E. Sieniawska, Ismail Senkardes, Marie Carene Nancy Picot-Allain, Kouadio Ibrahime Sinan, M. Fawzi Mahomoodally, 2019).
Vascular Activity
Understanding the effects of compounds on vascular systems is vital for assessing their therapeutic potential. A study conducted by Lahlou et al. (2008) on Tanacetum vulgare L. revealed that its aqueous extract possesses both NO-mediated and NO-independent vasorelaxing properties in vitro. This finding provides insight into the potential cardiovascular applications of Tanacetin, highlighting its therapeutic promise in traditional medicine for conditions such as hypertension (S. Lahlou, Khadija Cherkaoui Tangi, B. Lyoussi, N. Morel, 2008).
Eigenschaften
CAS-Nummer |
1401-54-3 |
|---|---|
Produktname |
Tanacetin |
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
(3aS,5aS,6R,9aR,9bS)-6,9a-dihydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O4/c1-8-4-5-11(16)14(3)7-6-10-9(2)13(17)19-12(10)15(8,14)18/h10-12,16,18H,1-2,4-7H2,3H3/t10-,11+,12-,14-,15-/m0/s1 |
InChI-Schlüssel |
CFUWPZZLCJXNSQ-XXUMUBMXSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H]3[C@@H]([C@]1(C(=C)CC[C@H]2O)O)OC(=O)C3=C |
SMILES |
CC12CCC3C(C1(C(=C)CCC2O)O)OC(=O)C3=C |
Kanonische SMILES |
CC12CCC3C(C1(C(=C)CCC2O)O)OC(=O)C3=C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



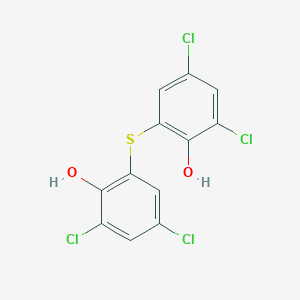
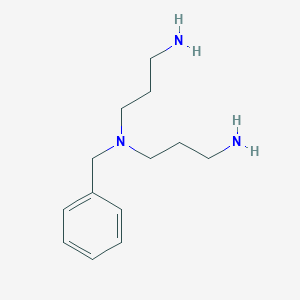
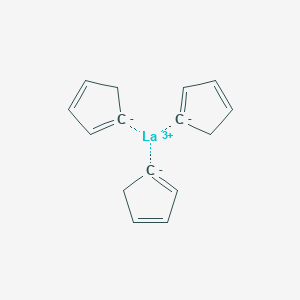
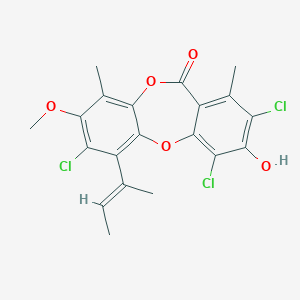
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)
